Methyl 6-aminospiro[2.5]octane-1-carboxylate
Description
The molecule contains a primary amine group at the 6-position and a methyl ester at the 1-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for designing rigid scaffolds that mimic bioactive conformations. The hydrochloride salt form (purity: 95%) enhances its stability and solubility in polar solvents, facilitating its use in organic reactions .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 6-aminospiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10/h7-8H,2-6,11H2,1H3 |
InChI Key |
RTPPOTPUSKTGNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC12CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminospiro[2.5]octane-1-carboxylate typically involves the reaction of cyclohexanone with an appropriate amine under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst in methanol (MeOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminospiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 6-aminospiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism by which Methyl 6-aminospiro[2.5]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[2.5]octane core and bicyclo[2.2.2]octane derivatives are structurally analogous but exhibit distinct functional and physicochemical properties. Below is a detailed comparison:
Structural and Functional Differences
Physicochemical and Reactivity Comparisons
- Solubility: The hydrochloride salt of this compound exhibits higher aqueous solubility compared to neutral analogs like ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate, which is more lipid-soluble due to fluorine substituents .
- Reactivity: The primary amine in this compound is highly reactive in nucleophilic acylations (e.g., forming amides or ureas), whereas 6-(methylamino)spiro[2.5]octane-1-carboxylic acid’s secondary amine requires stronger activation .
- Synthetic Utility: Bicyclo[2.2.2]octane derivatives (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate) are preferred for creating conformationally restricted peptides, while spiro[2.5]octane systems are leveraged for axial chirality and compactness .
Research Findings and Case Studies
- Synthetic Routes: this compound derivatives are synthesized via multi-step sequences involving cyclopropanation (e.g., using TBAI/benzyl bromide for alkylation) and Boc-protection strategies, similar to bicyclo[2.2.2]octane analogs .
- Biological Activity : Spiro[2.5]octane amines exhibit higher target selectivity compared to bicyclo[2.2.2]octanes in serotonin receptor binding assays, attributed to reduced conformational flexibility .
Biological Activity
Methyl 6-aminospiro[2.5]octane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure, which often correlates with diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its biological efficacy. The spiro structure allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, derivatives of spiro-azetidinones have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL, indicating strong potency comparable to established antibiotics like amoxicillin and gentamicin .
Table 1: Antimicrobial Activity of Spiro Compounds
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Spiro-azetidinone Derivative | Escherichia coli | 6.25 | |
| Spiro-oxindole β-lactam | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Activity
This compound has been investigated for its potential anti-inflammatory effects, particularly through the inhibition of prostaglandin E2 (PGE2) receptors. Compounds exhibiting this activity can be crucial in treating inflammatory diseases such as rheumatoid arthritis and periodontitis .
Anticancer Properties
The anticancer potential of spirocyclic compounds has also been a focus of research. For example, studies on related spiro compounds have shown inhibition of Src kinase activity, which plays a significant role in cancer cell proliferation and migration. Specific derivatives demonstrated IC50 values as low as 0.9 μM against Src kinase, suggesting that this compound could similarly inhibit cancer cell growth .
Case Study: Src Kinase Inhibition
A recent study synthesized several derivatives of spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile that inhibited Src kinase activity without affecting the MDM2/p53 interaction in HEK293 cells. This highlights the potential for designing targeted therapies based on the structural features of spiro compounds .
The mechanisms underlying the biological activities of this compound are likely related to its ability to interact with specific enzymes and receptors:
- Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anti-inflammatory : It may block PGE2 receptor signaling pathways or modulate cytokine release.
- Anticancer : Inhibition of kinases like Src may interfere with signaling pathways critical for tumor growth and metastasis.
Q & A
Basic: What synthetic methodologies are most effective for preparing Methyl 6-aminospiro[2.5]octane-1-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis of spirocyclic compounds like this compound often employs cyclopropanation strategies. Electrocatalytic MIRC (Michael Initiated Ring-Closing) reactions, as demonstrated in spirocyclopropylbarbiturate synthesis, can be adapted. Key parameters include:
- Catalyst selection : Use transition-metal catalysts (e.g., Cu or Fe) to enhance regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclopropanation.
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as validated by HPLC .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR to identify spirocyclic connectivity and amine/carboxylate groups. H-H COSY and NOESY can resolve stereochemical ambiguities.
- Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with <2 ppm error.
- X-ray Crystallography : Critical for absolute stereochemistry determination, though challenges arise due to low crystal yield.
Discrepancies between NMR and crystallographic data should be resolved by repeating experiments under controlled humidity/temperature .
Basic: How does pH influence the stability of this compound, and what degradation products form?
Answer:
The compound’s stability is pH-sensitive:
- Acidic conditions (pH <3) : Protonation of the amine group leads to salt formation (e.g., hydrochloride, as in EN300-108691), enhancing water solubility but risking ester hydrolysis.
- Neutral/basic conditions (pH 7–9) : Ester hydrolysis dominates, generating 6-aminospiro[2.5]octane-1-carboxylic acid.
Stability assays should use accelerated degradation studies (40°C, 75% RH) with HPLC monitoring. Buffered solutions (pH 3–6) are recommended for long-term storage .
Advanced: What strategies enable stereoselective synthesis of this compound derivatives?
Answer:
Stereocontrol in spiro systems requires:
- Chiral auxiliaries : Temporarily incorporate tert-butyl carbamate (Boc) groups to direct ring closure, as seen in bicyclo[2.2.2]octane derivatives .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with Pd or Rh catalysts to favor enantiomeric excess (>80% ee).
- Dynamic kinetic resolution : Exploit equilibria between intermediates under controlled conditions (e.g., low-temperature MIRC reactions) .
Advanced: How can computational modeling predict reactivity trends in this compound?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can:
- Map transition states for cyclopropanation, identifying steric/electronic barriers.
- Predict regioselectivity in derivative synthesis (e.g., electrophilic substitutions at the amine group).
- Simulate NMR chemical shifts to cross-validate experimental data.
Combine with molecular dynamics (MD) to assess conformational flexibility under physiological conditions .
Advanced: How should researchers resolve contradictions between NMR and X-ray data in structural elucidation?
Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering) or crystallographic disorder:
- Variable Temperature (VT) NMR : Perform at 25°C and −40°C to detect conformational averaging.
- High-resolution X-ray : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) for improved resolution.
- Complementary techniques : Use IR spectroscopy to confirm functional groups and mass spectrometry to rule out impurities .
Advanced: What methodological considerations apply to synthesizing SAR-focused derivatives of this compound?
Answer:
For structure-activity relationship (SAR) studies:
- Functionalization sites : Target the amine (e.g., acylation, sulfonylation) and ester (e.g., hydrolysis to carboxylic acid) groups.
- Spiro ring modification : Introduce heteroatoms (e.g., O, S) or expand the cyclopropane ring to bicyclo[2.2.1] systems, as in PharmaBlock’s PBLL1280-1 .
- Biological assays : Prioritize derivatives with logP <3 (calculated via Crippen’s method) for improved bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
